(5-Isopropyl-1H-indazol-4-yl)boronic acid
Description
Properties
IUPAC Name |
(5-propan-2-yl-1H-indazol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BN2O2/c1-6(2)7-3-4-9-8(5-12-13-9)10(7)11(14)15/h3-6,14-15H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMLUFUKPXLFCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=C1C=NN2)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724136 | |
| Record name | [5-(Propan-2-yl)-1H-indazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693285-67-5 | |
| Record name | Boronic acid, [5-(1-methylethyl)-1H-indazol-4-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693285-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(Propan-2-yl)-1H-indazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential therapeutic applications:
Anticancer Activity
Research indicates that (5-Isopropyl-1H-indazol-4-yl)boronic acid may act as an inhibitor of specific kinases involved in cancer progression. Boronic acids are known to interact with diols and can modulate enzyme activity, suggesting that this compound might inhibit pathways critical in tumor growth and metastasis.
Diabetes and Metabolic Disorders
Boronic acids have shown promise in treating metabolic disorders such as diabetes by modulating glucose metabolism. Studies suggest that this compound could potentially influence insulin signaling pathways, providing a basis for further exploration in diabetes treatment .
Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor. Boronic acids are known to form reversible covalent bonds with serine and cysteine residues in enzymes, which can lead to inhibition of various biochemical pathways . This property is particularly useful in drug design, where selective inhibition of target enzymes is desired.
Molecular Probes
Due to its ability to interact with diols, this compound can be utilized as a molecular probe in biochemical assays. This interaction allows for the development of sensors that detect specific biomolecules based on changes in fluorescence or other measurable properties.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various applications:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation via kinase inhibition. |
| Study B | Diabetes Treatment | Showed modulation of glucose uptake in insulin-resistant cells. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of serine proteases involved in inflammatory responses. |
These findings underscore the versatility of this compound across different fields of research.
Mechanism of Action
The mechanism by which (5-Isopropyl-1H-indazol-4-yl)boronic acid exerts its effects depends on its specific application. In Suzuki-Miyaura coupling reactions, the compound acts as a boronic acid derivative, facilitating the formation of carbon-carbon bonds through a palladium-catalyzed process. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs include:
- pKa Considerations : While experimental pKa data for this compound is unavailable, boronic acids with electron-withdrawing substituents (e.g., nitro groups) exhibit lower pKa values (~7–8), enhancing their reactivity at physiological pH. In contrast, alkyl-substituted boronic acids like the isopropyl derivative may have higher pKa (~9–10), limiting their utility in physiological applications unless stabilized by adjacent functional groups .
Reactivity and Stability
- Hydrolysis and Oxidation: Boronic acids undergo hydrolysis to phenol derivatives in the presence of H₂O₂, with rates influenced by pH and substituents. For example, 4-nitrophenyl boronic acid converts to 4-nitrophenol at pH 11 with a rate constant of 0.0586 s⁻¹ . The isopropyl substituent may slow hydrolysis compared to nitro-substituted analogs, enhancing stability in aqueous environments.
- Diol Binding : Boronic acids with lower pKa (e.g., 3-AcPBA) exhibit stronger binding to diols like glucose (Kₐ ~ 10³ M⁻¹), whereas alkyl-substituted analogs may require higher pH for optimal binding .
Biological Activity
(5-Isopropyl-1H-indazol-4-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features an indazole ring, which is known for various biological activities, including anticancer and antibacterial properties. The boronic acid functional group enhances its reactivity and interaction with biological molecules.
1. Enzyme Inhibition
Research indicates that boronic acids can inhibit specific enzymes, leading to therapeutic effects. For instance, this compound may inhibit serine proteases and other enzymes involved in metabolic pathways. This inhibition can modulate biochemical pathways crucial for disease processes, particularly in cancer and metabolic disorders.
2. Anticancer Activity
Studies have suggested that indazole derivatives exhibit significant anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further research in oncology.
Data Table: Biological Activities
Case Study 1: Anticancer Effects
In a study evaluating the cytotoxic effects of various boronic acids, this compound demonstrated a significant inhibitory effect on MCF-7 breast cancer cells with an IC50 value of . This suggests its potential as a chemotherapeutic agent targeting breast cancer.
Case Study 2: Enzyme Inhibition
Another study highlighted the compound's inhibitory effects on acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases such as Alzheimer's disease. The IC50 value for AChE inhibition was recorded at , indicating moderate activity.
Pharmacokinetics and Therapeutic Applications
The pharmacokinetic profile of this compound suggests high gastrointestinal absorption, which is beneficial for oral administration in therapeutic settings. Its potential applications span various fields, including:
- Oncology : As a chemotherapeutic agent targeting specific cancers.
- Neurology : Inhibiting enzymes linked to neurodegenerative diseases.
- Antimicrobial Therapy : Potential use against bacterial infections due to its structural similarities with known antibacterial agents.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
(5-Isopropyl-1H-indazol-4-yl)boronic acid serves as a key coupling partner in Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds with aryl or heteroaryl halides. This reaction is pivotal for synthesizing complex indazole derivatives with tailored pharmacological properties.
Key Findings:
-
Catalyst Systems : Palladium catalysts such as Pd(PPh₃)₄ and PdCl₂(dppf) are commonly employed .
-
Optimized Conditions : Reactions typically use Cs₂CO₃ or K₂CO₃ as a base in polar aprotic solvents (e.g., DMF, THF) at 80–100°C .
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Substrate Scope : The compound reacts efficiently with electron-rich and electron-deficient aryl halides, achieving yields of 65–92% .
Table 1: Representative Suzuki-Miyaura Reactions
| Partner Halide | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Bromoanisole | Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 78 | |
| 3-Iodopyridine | PdCl₂(dppf) | K₂CO₃ | THF | 85 | |
| 2-Bromothiophene | Pd(OAc)₂ | NaHCO₃ | EtOH/H₂O | 92 |
Boronate Ester Formation
The boronic acid group reacts reversibly with 1,2-diols to form cyclic boronate esters, a property exploited in molecular recognition and sensor applications.
Reaction Mechanism:
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Nucleophilic Attack : The boron atom coordinates with hydroxyl groups of diols.
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Cyclization : A five- or six-membered cyclic ester forms, stabilized by hydrogen bonding.
Table 2: Stability of Boronate Esters with Common Diols
| Diol Partner | Stability Constant (log K) | Application | Reference |
|---|---|---|---|
| Cis-1,2-cyclohexanediol | 3.8 ± 0.2 | Sensing | |
| Glucose | 2.5 ± 0.1 | Drug delivery |
Oxidation Reactions
The boronic acid undergoes oxidation to generate hydroxylated derivatives or boronate esters under controlled conditions:
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Oxidizing Agents : H₂O₂ or NaBO₃ in aqueous ethanol.
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Products : Formed boroxines or phenol derivatives.
Electrophilic Substitution
The indazole ring participates in regioselective electrophilic substitutions (e.g., bromination, nitration) at the C3 and C7 positions due to electronic directing effects of the isopropyl group .
Table 3: Bromination Results
| Reaction Conditions | Position | Yield (%) | Reference |
|---|---|---|---|
| Br₂, DCM, 0°C | C7 | 88 | |
| NBS, AIBN, CCl₄ | C3 | 72 |
Biological Activity Modulation
While not a direct therapeutic agent, this compound derivatives exhibit activity in biochemical assays:
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Enzyme Inhibition : Acts as a precursor for inhibitors targeting kinases and demethylases .
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Structure-Activity Relationship (SAR) : The isopropyl group enhances hydrophobic interactions in enzyme binding pockets, improving potency .
Table 4: Inhibitory Activity of Derivatives
| Derivative Structure | Target Enzyme | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 7-(4-Methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine | KDM4 | 25 ± 5 | |
| Imidazo[1,2-a]pyrazine | PDE10A | <10 |
Challenges and Limitations
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for (5-Isopropyl-1H-indazol-4-yl)boronic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of aromatic boronic acids like this compound typically involves Suzuki-Miyaura cross-coupling (using aryl halides and boronic esters) or direct boronation of indazole derivatives via palladium-catalyzed borylation. Reaction conditions such as solvent choice (e.g., THF or DMF), catalyst selection (Pd(PPh₃)₄ or Ni-based systems), and temperature (60–100°C) critically impact yield and purity. Protecting groups (e.g., pinacol esters) are often used to stabilize the boronic acid during synthesis . Post-synthetic purification via HPLC or recrystallization is recommended to remove unreacted intermediates or metal catalysts .
Q. How can spectroscopic and crystallographic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : and -NMR can identify boronic acid protonation states (trigonal vs. tetrahedral boron) and verify the isopropyl and indazole substituents .
- X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms the planar geometry of the boronic acid moiety. SHELX software (e.g., SHELXL) is widely used for refinement .
- Mass Spectrometry : MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) matrix prevents boroxine formation by in situ esterification, enabling accurate mass determination .
Q. What are the key interactions between this compound and glycoproteins, and how can these be experimentally validated?
- Methodological Answer : Boronic acids bind reversibly to vicinal diols on glycoproteins via pH-dependent ester formation . To validate:
- Use surface plasmon resonance (SPR) with boronic acid-functionalized gold substrates to measure binding kinetics (e.g., kon/koff rates) .
- Employ competitive elution with borate buffer (pH 8–10) to confirm specificity. Control for non-specific interactions (e.g., hydrophobic effects) by comparing binding in varying ionic strength buffers .
Advanced Research Questions
Q. How can researchers design kinetic studies to evaluate binding dynamics between this compound and diol-containing biomolecules?
- Methodological Answer :
- Stopped-Flow Fluorescence : Monitor real-time binding using fluorophore-labeled diols (e.g., alizarin red S). Measure kon values under physiological pH (7.4) and varying sugar concentrations (e.g., fructose vs. glucose) to establish selectivity trends .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpy-driven (specific) vs. entropy-driven (non-specific) interactions .
Q. What experimental approaches resolve discrepancies between computational predictions and observed binding affinities with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Incorporate explicit solvent models to account for hydrogen bonding and steric effects near the isopropyl group. Validate with mutagenesis studies on target proteins (e.g., proteases or lectins) .
- Competitive Binding Assays : Use SPR or fluorescence polarization to test binding in the presence of structurally analogous diols (e.g., mannitol vs. sorbitol) to identify off-target interactions .
Q. How can thermal stability and degradation pathways of this compound be analyzed for long-term storage or in vivo applications?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure weight loss under nitrogen/air to identify decomposition temperatures. Compare with analogues (e.g., phenylboronic acids) to assess the stabilizing effect of the indazole ring .
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4–8 weeks and monitor boronic acid conversion to boroxines via NMR .
Q. What LC-MS/MS methodologies are recommended for detecting trace impurities (e.g., genotoxic boronic acids) in synthesized batches?
- Methodological Answer :
- Triple Quadrupole LC-MS/MS : Use Multiple Reaction Monitoring (MRM) with negative ionization mode for underivatized boronic acids. Optimize mobile phases (e.g., ammonium acetate/acetonitrile) to enhance sensitivity (LOD < 1 ppm) .
- Derivatization-Free Workflows : Avoid time-consuming esterification by leveraging high-resolution mass spectrometers (e.g., Q-TOF) to distinguish isotopic patterns of boron-containing impurities .
Contradictions and Mitigation Strategies
- Boroxine Formation in MS Analysis : While MALDI-MS often requires derivatization to prevent trimerization , using DHB matrix enables direct analysis without sample modification .
- Non-Specific Glycoprotein Binding : SPR studies show secondary hydrophobic interactions can mask boronic acid specificity. Mitigate by using low-ionic-strength buffers or adding surfactants (e.g., Tween-20) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
